

# Application Notes and Protocols for NMR Sample Preparation Using Dichloromethane-d2

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## Compound of Interest

Compound Name: Dichloromethane-d2

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These application notes provide a comprehensive guide to the use of **Dichloromethane-d2** (CD<sub>2</sub>Cl<sub>2</sub>) for Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation are outlined to ensure high-quality, reproducible NMR data.

**Dichloromethane-d2** is a versatile, non-polar solvent widely employed in NMR analysis for its ability to dissolve a broad range of organic compounds, particularly non-polar analytes such as hydrocarbons, fats, oils, and waxes.<sup>[1][2][3]</sup> Its low viscosity facilitates better sample mixing and faster diffusion, leading to reduced signal line broadening and minimized solvent peaks, thereby improving the quality and reliability of the NMR data.<sup>[1]</sup> Furthermore, its chemical inertness ensures that it does not react with the sample being analyzed.<sup>[1]</sup>

## Data Presentation

### Physical and Chemical Properties of Dichloromethane-d2

The following table summarizes the key physical and chemical properties of **Dichloromethane-d2**, which are essential for its effective use as an NMR solvent.

Property	Value
Synonyms	DCM-d2, Methylene chloride-d2, Dideuteromethylenechloride
Linear Formula	CD2Cl2
CAS Number	1665-00-5
Molecular Weight	86.95 g/mol [4]
Isotopic Purity	Typically 99.5 - 99.95 atom % D[1]
Physical Form	Liquid
Boiling Point	39-40 °C[4]
Melting Point	-97 °C[4]
Density	1.362 g/mL at 25 °C
Refractive Index	n20/D 1.422
Viscosity (Dynamic)	0.43 mPa·s at 20°C[4]
Dielectric Constant	8.93[4]

## NMR Data for Dichloromethane-d2

The characteristic NMR signals for **Dichloromethane-d2** are important for spectrometer calibration and data interpretation.

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
<sup>1</sup> H (Residual CHDCl2)	5.31 - 5.33	Triplet (t)	<sup>1</sup> J(C,D) = 27.2 Hz[4]
<sup>13</sup> C	53.7 - 54.24	Quintet (quint)	<sup>2</sup> J(H,D) = 1.1 Hz[4]
<sup>2</sup> H (Deuterium)	5.31	Singlet (s)	

## Chemical Shifts of Common Impurities in Dichloromethane-d2

Identifying extraneous peaks in an NMR spectrum is crucial for accurate analysis. This table provides the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for common laboratory solvents and impurities in Dichloromethane-d2.

Compound	$^1\text{H}$ Chemical Shift (ppm)	$^1\text{H}$ Multiplicity	$^{13}\text{C}$ Chemical Shift (ppm)
Water (H2O/HOD)	1.52	s	-
Acetic acid	2.06	s	20.91 ( $\text{CH}_3$ ), 175.85 (CO)
Acetone	2.12	s	31.0 ( $\text{CH}_3$ ), 206.78 (CO)
Acetonitrile	1.97	s	2.03 ( $\text{CH}_3$ ), 116.92 (CN)
Benzene	7.35	s	128.68
Chloroform	7.32	s	77.99
Cyclohexane	1.44	s	27.38
1,2-Dichloroethane	3.76	s	44.35
Diethyl ether	1.15 ( $\text{CH}_3$ ), 3.43 ( $\text{CH}_2$ )	t, q	15.44 ( $\text{CH}_3$ ), 66.11 ( $\text{CH}_2$ )
1,4-Dioxane	3.65	s	67.47
Tetrahydrofuran	1.85, 3.76	m, m	25.7, 67.8
Toluene	2.34 ( $\text{CH}_3$ ), 7.17-7.28 (Ar-H)	s, m	21.4 ( $\text{CH}_3$ ), 125.5, 128.4, 129.2, 138.0
Tetramethylsilane (TMS)	0.00	s	0.00

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) Note that chemical shifts can be influenced by concentration and temperature.

## Experimental Protocols

### Protocol 1: Standard Preparation of an NMR Sample in Dichloromethane-d2

This protocol outlines the standard procedure for preparing a sample for  $^1\text{H}$  and  $^{13}\text{C}$  NMR analysis using **Dichloromethane-d2**.

Materials:

- Analyte (solid or liquid)
- **Dichloromethane-d2** ( $\text{CD}_2\text{Cl}_2$ ),  $\geq 99.5$  atom % D
- High-quality 5 mm NMR tube
- Glass vial
- Pasteur pipette or syringe
- Lint-free wipes (e.g., Kimwipes)
- Acetone or isopropanol for cleaning
- Vortex mixer or sonicator (optional)

Procedure:

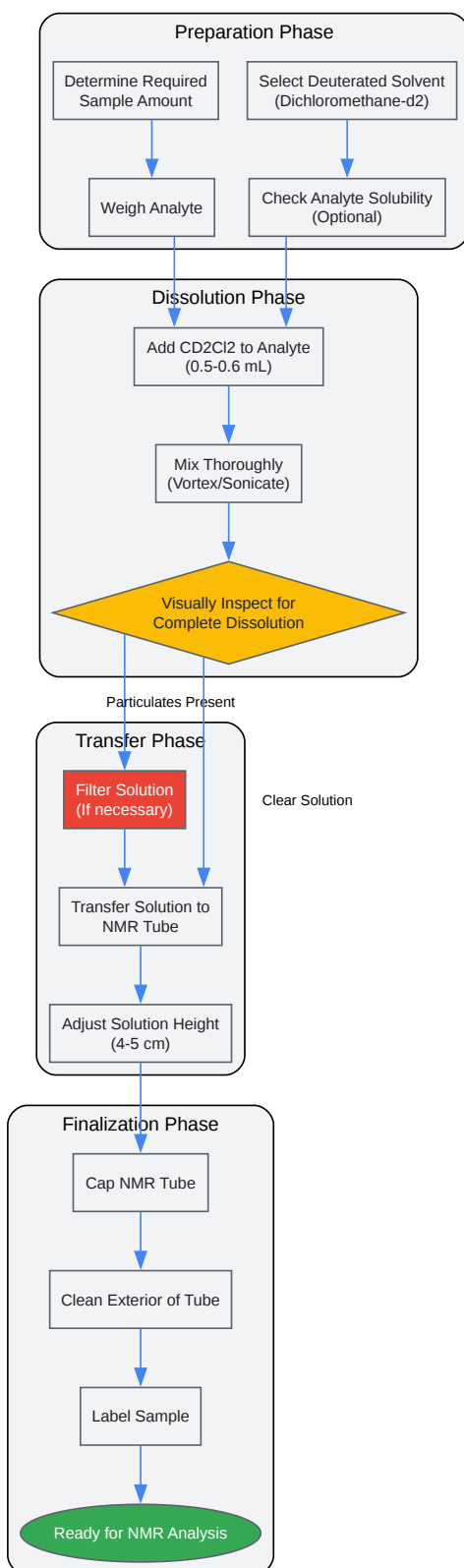
- Determine Sample Amount:
  - For  $^1\text{H}$  NMR of small molecules ( $< 600$  Da), weigh 1-20 mg of the analyte. A typical starting amount is 5-10 mg.[\[8\]](#)[\[9\]](#)[\[10\]](#)
  - For  $^{13}\text{C}$  NMR, a higher concentration is generally required due to the lower natural abundance of the  $^{13}\text{C}$  isotope. Aim for 20-50 mg of the analyte.[\[8\]](#)[\[10\]](#)

- For liquid samples, use a few drops.[\[11\]](#)
- Note: Overly concentrated samples can lead to line broadening due to increased viscosity.  
[\[8\]](#)
- Solubility Test (Optional but Recommended):
  - Before using the deuterated solvent, test the solubility of your compound in a small amount of non-deuterated dichloromethane in a test vial.[\[8\]](#) This conserves the more expensive deuterated solvent.
- Dissolving the Sample:
  - Accurately weigh the desired amount of solid analyte and place it into a clean, dry glass vial. For liquid analytes, add the appropriate volume directly to the vial.
  - Using a micropipette or syringe, add approximately 0.5 - 0.6 mL of **Dichloromethane-d2** to the vial.[\[8\]](#)[\[9\]](#)[\[10\]](#) This volume corresponds to a solution height of about 4.0 - 5.0 cm in a standard 5 mm NMR tube.[\[8\]](#)[\[9\]](#)[\[10\]](#)
  - Gently swirl, vortex, or sonicate the mixture to ensure the analyte is completely dissolved.  
[\[9\]](#)[\[10\]](#)
- Transferring the Solution to the NMR Tube:
  - If the solution contains any undissolved particles or appears cloudy, it must be filtered to prevent poor spectral resolution.[\[8\]](#)[\[9\]](#) A simple and effective method is to use a Pasteur pipette with a small plug of cotton wool or a Kimwipe as a filter.[\[9\]](#)[\[11\]](#)
  - Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube using the filtered Pasteur pipette or a syringe.[\[8\]](#)[\[9\]](#) Avoid introducing air bubbles.[\[10\]](#)
- Cleaning and Labeling the NMR Tube:
  - Wipe the outside of the NMR tube, particularly the lower portion that will be inserted into the spectrometer, with a lint-free wipe dampened with acetone or isopropanol to remove any fingerprints or dust.[\[9\]](#)[\[10\]](#)[\[11\]](#)

- Cap the NMR tube securely to prevent solvent evaporation, especially given the volatility of dichloromethane.<sup>[8][10]</sup>
- Label the cap and/or the very top of the NMR tube with a unique identifier. Do not use paper labels or tape on the body of the tube.<sup>[9]</sup>
- Final Sample Check:
  - Ensure the final solution is clear and free of any solid particles or air bubbles. The liquid column height should be adequate for the NMR spectrometer's receiver coil (typically 4-5 cm).<sup>[8][9]</sup>

## Visualizations

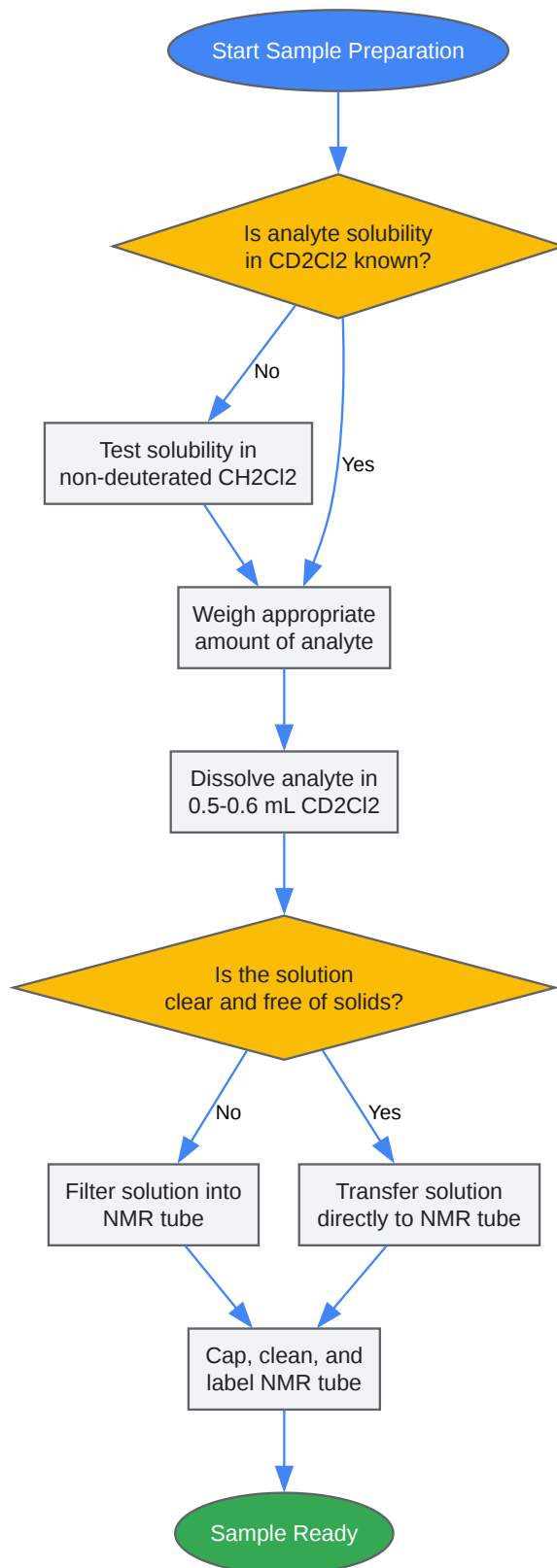
### Logical Workflow for NMR Sample Preparation



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Caption: Workflow for preparing an NMR sample with **Dichloromethane-d2**.

## Decision Pathway for Sample Preparation Steps



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Caption: Decision-making process during NMR sample preparation.

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